molecular formula C9H14N2 B8638760 N,N-diethylpyridin-3-amine

N,N-diethylpyridin-3-amine

Cat. No.: B8638760
M. Wt: 150.22 g/mol
InChI Key: XLRDCQLVQHPNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethylpyridin-3-amine is a chemical compound featuring a pyridine ring system, a cornerstone structure in modern organic and medicinal chemistry . Pyridine derivatives are prized in research for their unique electronic properties and versatility, often serving as crucial building blocks in synthesizing pharmaceuticals, agrochemicals, and functional materials . The structural motif of a 3-aminopyridine is known to be a privileged scaffold in drug discovery, frequently appearing in compounds with diverse pharmacological activities . As a research chemical, this amine is strictly for use in laboratory settings. Its potential applications likely lie in its role as an intermediate or precursor in organic synthesis, where its diethylamino group can influence reactivity or be used to construct more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N,N-diethylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-3-11(4-2)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3

InChI Key

XLRDCQLVQHPNDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CN=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Diethylpyridin 3 Amine and Its Functionalized Analogues

Novel C-N Bond Formation Strategies Applicable to Pyridine-Amine Scaffolds

The creation of the carbon-nitrogen bond is the cornerstone of synthesizing pyridine-amines. Modern methodologies have moved beyond classical approaches to offer milder, more versatile, and highly selective routes.

Transition Metal-Catalyzed Cross-Coupling Approaches for Substituted Pyridines

Transition metal catalysis remains a dominant strategy for C-N bond formation, with palladium and copper-based systems being particularly prominent. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a workhorse for this transformation. It allows for the coupling of aryl halides or triflates with amines. For the synthesis of N,N-diethylpyridin-3-amine, this typically involves the reaction of a 3-halopyridine (e.g., 3-chloropyridine or 3-bromopyridine) with diethylamine. The efficacy of this reaction is highly dependent on the choice of ligand, base, and solvent. Modern catalyst systems, employing sterically hindered phosphine ligands, enable these couplings to proceed under mild conditions with high yields, even with less reactive aryl chlorides. acs.orgnih.govsemanticscholar.org For instance, palladium complexes with ligands like (o-biphenyl)P(t-Bu)2 are effective for a wide array of aryl halides and triflates. acs.org

The Ullmann condensation, a copper-catalyzed reaction, represents an older but still relevant method. While traditional Ullmann reactions required harsh conditions, significant advancements have been made. The use of specialized ligands and alternative copper sources allows the reaction to proceed at lower temperatures, broadening its applicability to more sensitive substrates.

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 3-Halopyridines

Catalyst/LigandSubstrateAmineBaseSolventTemperature (°C)Yield (%)
Pd(dba)₂ / DPPF3-BromopyridineDiethylamineNaOt-BuToluene10085
Pd₂(dba)₃ / Xantphos3-ChloropyridineDiethylamineCs₂CO₃Dioxane11092
Pd(OAc)₂ / BINAP3-Pyridyl TriflateDiethylamineK₃PO₄Toluene8078

Direct C-H Amination and Selective Functionalization of Pyridine (B92270) Rings

Direct C-H amination is a highly atom-economical approach that circumvents the need for pre-functionalized pyridine rings (e.g., halides or triflates). bohrium.com This strategy involves the direct conversion of a C-H bond on the pyridine ring into a C-N bond. However, achieving regioselectivity on the electron-deficient pyridine ring is a significant challenge. The inherent electronic properties of pyridine favor functionalization at the C2, C4, and C6 positions. researchgate.net

To achieve functionalization at the C3 position, strategies often involve temporary dearomatization or the use of directing groups. nih.govnih.gov Recent advances have focused on photocatalytic and electrochemical methods to generate radical intermediates that can react with the pyridine ring. The Minisci reaction, a classical radical substitution, has been adapted for this purpose. rsc.orgsemanticscholar.org While traditionally used for alkylation, variants of the Minisci reaction can introduce amino functionalities, although controlling selectivity remains a key research area. nih.gov N-functionalized pyridinium (B92312) salts have emerged as promising substrates, enabling regiocontrolled Minisci-type reactions at the C2 and C4 positions under milder, acid-free conditions. nih.gov

Photocatalytic and Electrocatalytic Synthetic Routes for Amine Derivatives

Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional thermal methods for C-N bond formation. researchgate.net These techniques utilize light or electrical energy to drive chemical reactions, often under ambient temperature and pressure.

Visible-light photoredox catalysis has emerged as a particularly potent tool. acs.org In a typical cycle, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates. acs.org This can be applied to C-H amination of pyridines, where an N-centered radical, generated from an amine precursor, adds to the pyridine ring. d-nb.info For instance, N-aminopyridinium salts can serve as precursors to electrophilic N-centered radicals under photochemical conditions, which then react selectively with Zincke imine intermediates derived from pyridines to achieve C3-amination. d-nb.info This approach can also facilitate the cleavage of C-N bonds in precursors like N-benzoyl pyrrolidines, enabling skeletal remodeling and functionalization. nih.gov

Electrocatalysis provides another avenue for sustainable amine synthesis. nih.govacs.org Electrochemical methods can be used for the hydrogenation of pyridines to piperidines under mild conditions, avoiding the high pressures and temperatures of traditional methods. nih.govacs.org Furthermore, electrochemical C-H amination has been developed where aromatic compounds are oxidized in the presence of pyridine to form N-arylpyridinium ions, which subsequently react with amines. acs.org

Table 2: Examples of Photocatalytic and Electrocatalytic Amination

MethodCatalyst/MediatorSubstrateAmine SourceConditionsKey Feature
Photoredox CatalysisIr(ppy)₃PyridineN-Aminopyridinium SaltBlue LED, Room Temp.Selective C3-amination
ElectrocatalysisRhodium on CarbonPyridineH₂O (Proton Source)Ambient Temp/PressureGreen hydrogenation to piperidine
Electro-oxidative C-H AminationNoneArene + PyridineAlkylamineConstant CurrentMetal-free C-N bond formation

Organocatalytic and Enzymatic Approaches in the N-Functionalization of Amine Precursors

While the previous sections focused on forming the C-N bond, organocatalysis and biocatalysis provide powerful tools for the subsequent functionalization of the amine precursor, particularly for creating chiral derivatives.

Organocatalysis, the use of small organic molecules to catalyze reactions, can be employed for the N-alkylation of 3-aminopyridine to introduce the desired ethyl groups. This approach avoids the use of potentially toxic metal catalysts.

Enzymatic synthesis represents a pinnacle of green chemistry, offering unparalleled selectivity under mild, aqueous conditions. mdpi.comijarsct.co.in Transaminases, specifically ω-transaminases, are highly valuable for the synthesis of chiral amines. mdpi.comillinois.edunih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate with high stereoselectivity. illinois.edunih.gov While this compound itself is achiral, enzymatic methods are crucial for synthesizing chiral functionalized analogues. For example, a prochiral ketone precursor containing a pyridine ring could be stereoselectively aminated using a transaminase to produce a chiral primary amine, which can then be subsequently alkylated. acs.orgscispace.com Multi-enzyme cascades can be designed to produce complex chiral amines from simple starting materials in a one-pot process. acs.orgrsc.org

Stereoselective Synthesis of Chiral Pyridine-3-amine Derivatives

The synthesis of single-enantiomer drugs is a major driver of innovation in synthetic chemistry. Stereoselective synthesis of chiral pyridine-3-amine derivatives can be achieved through various asymmetric catalytic methods. acs.orgnih.gov

This often involves the use of chiral ligands complexed to a transition metal catalyst. Ligands such as chiral pyridine-oxazolines and C2-symmetric pyridine-N,N′-dioxides have been developed and shown to be effective in a range of asymmetric transformations, including Friedel-Crafts alkylations. rsc.orgresearchgate.netresearchgate.net For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative can generate 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov Another approach involves the asymmetric C3-allylation of pyridines using a tandem catalysis system, where a borane catalyst generates a nucleophilic dihydropyridine intermediate that then undergoes an enantioselective iridium-catalyzed allylation. acs.org

Sustainable and Environmentally Benign Methodologies in Amine Synthesis

Green chemistry principles are increasingly integrated into the synthesis of amines to reduce environmental impact. rasayanjournal.co.inresearchgate.net This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages in terms of safety, scalability, and control over reaction parameters. researchgate.netacs.org The improved heat and mass transfer in microreactors can lead to higher yields and purities. mdpi.comnih.gov Continuous-flow systems have been developed for the synthesis of aminopyridines via nucleophilic aromatic substitution, allowing for high temperatures and short reaction times, which can minimize side product formation. researchgate.net

The use of sustainable solvents, such as water or biomass-derived solvents, is another key aspect of green amine synthesis. rsc.org Micellar catalysis, where reactions are run in water with the aid of a surfactant to form nanoreactors, has been successfully applied to palladium-catalyzed aminations. This approach allows for the use of low catalyst loadings and facilitates catalyst recycling. nih.gov Furthermore, developing synthetic routes from renewable biomass feedstocks is a long-term goal for sustainable chemical manufacturing. rsc.org

Mechanistic Investigations of Reactions Involving N,n Diethylpyridin 3 Amine

Reaction Mechanisms in Nucleophilic Aromatic and Aliphatic Substitution Pathways of Pyridine-Amine Systems

The pyridine (B92270) ring in N,N-diethylpyridin-3-amine influences its reactivity in nucleophilic substitution reactions. In nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions. youtube.commasterorganicchemistry.com The substitution of a leaving group on the pyridine ring by a nucleophile typically proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comfishersci.se The stability of this intermediate is crucial for the reaction to proceed. For pyridine systems, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable resonance contributor. youtube.com

Kinetic studies on the reactions of substituted pyridines with secondary amines have shown that these reactions often follow a polar SNAr mechanism. researchgate.net The rate of these reactions is influenced by the nature of the leaving group, the nucleophile, and the substituents on the pyridine ring. researchgate.netnih.gov For instance, the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution proceed via a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

In aliphatic nucleophilic substitution, the amine group of this compound can act as a nucleophile. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom attacks an electrophilic carbon center, displacing a leaving group. chemguide.co.uk These reactions can proceed through either an SN1 or SN2 pathway, depending on the structure of the alkyl substrate, the nature of the leaving group, and the reaction conditions. siue.edu In an SN2 reaction, the amine attacks the carbon from the backside of the leaving group, leading to an inversion of stereochemistry. siue.edudalalinstitute.com The rate of SN2 reactions is dependent on the concentration of both the amine and the alkyl halide. msu.edu Tertiary amines like this compound can also be alkylated to form quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu

Photoredox Catalysis and Hydrogen Atom Transfer (HAT) Mechanisms in Amine-Mediated Reactions

This compound, as a tertiary amine, is a key player in photoredox catalysis. acs.org In these reactions, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with the amine. chemrxiv.org Typically, the excited photocatalyst is reductively quenched by the tertiary amine, generating an amine radical cation and a reduced form of the photocatalyst. acs.orgnih.gov

Alternatively, the initially formed α-amino radical can be trapped directly in redox-neutral transformations. nih.gov For example, it can participate in radical-radical coupling reactions with other radical species generated in the reaction mixture. nih.gov

Hydrogen Atom Transfer (HAT) is another fundamental process in which amine-mediated reactions can occur. HAT involves the transfer of a hydrogen atom (a proton and an electron) from one molecule to another. nih.gov The feasibility of a HAT reaction is primarily governed by the difference in bond dissociation energies (BDEs) between the C-H bond being broken and the new bond being formed. nih.gov In the context of amine chemistry, radical species can abstract a hydrogen atom from the α-position of an amine, generating an α-amino radical. This process is particularly relevant in reactions where a strong HAT reagent is generated. nih.gov

The general mechanism for the photoredox-catalyzed functionalization of a tertiary amine is depicted below:

Excitation: The photocatalyst (PC) absorbs a photon of light to reach an excited state (PC*).

Reductive Quenching: The excited photocatalyst is reduced by the tertiary amine (e.g., this compound) via single-electron transfer (SET), forming an amine radical cation and the reduced photocatalyst (PC•−).

Deprotonation: A base removes a proton from the carbon alpha to the nitrogen in the amine radical cation, generating an α-amino radical.

Further Reaction: The α-amino radical can then be oxidized to an iminium ion or react directly with other species in the reaction mixture.

Kinetic and Thermodynamic Studies of Amine-Catalyzed or Mediated Transformations

Kinetic and thermodynamic studies provide crucial insights into the mechanisms of amine-catalyzed or mediated transformations. These studies help in determining rate laws, identifying rate-determining steps, and understanding the energetic landscape of a reaction.

For nucleophilic aromatic substitution reactions involving pyridine derivatives and amines, kinetic studies have been instrumental in elucidating the mechanism. For example, a kinetic study of the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines in aqueous solution showed that the reactions are first order with respect to both the pyridine substrate and the amine. researchgate.net This is consistent with a bimolecular SNAr mechanism where the nucleophilic attack is the rate-determining step. researchgate.net Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, were found to be linear, further supporting this mechanism. researchgate.net

In the context of CO2 capture by tertiary amines, kinetic studies have shown that the reaction rate is influenced by the concentration of the amine, temperature, and the pKa of the amine. researchgate.netutwente.nl The reaction is often found to be first order in the amine concentration. utwente.nl The mechanism is thought to involve the amine acting as a base to catalyze the hydration of CO2. utwente.nl

The following table summarizes key kinetic and thermodynamic parameters often investigated in amine-mediated reactions:

ParameterDescriptionSignificance in Mechanistic Studies
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.Provides a quantitative measure of reaction speed and is used to establish the rate law.
Reaction Order The exponent to which the concentration of a reactant is raised in the rate law.Helps in determining which species are involved in the rate-determining step.
Activation Energy (Ea) The minimum energy required for a reaction to occur.A lower Ea corresponds to a faster reaction rate.
Enthalpy of Reaction (ΔH) The change in heat content during a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Entropy of Reaction (ΔS) The change in disorder or randomness during a reaction.Contributes to the overall Gibbs free energy change.
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.A negative ΔG indicates a spontaneous reaction.
Brønsted Coefficient (β) A measure of the sensitivity of the reaction rate to the basicity of the catalyst or nucleophile.Provides insights into the degree of bond formation or proton transfer in the transition state. researchgate.net

Role of this compound as an Organic Base and Nucleophile in Complex Chemical Transformations

This compound possesses both basic and nucleophilic properties, which allows it to play diverse roles in complex chemical transformations. The lone pair of electrons on the nitrogen atom of the diethylamino group is readily available for donation, making the molecule a good nucleophile and a moderately strong base. libretexts.org

As a Nucleophile:

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile other than a proton. masterorganicchemistry.com this compound can participate in various nucleophilic substitution reactions. For example, it can react with alkyl halides to form quaternary ammonium salts. libretexts.orgmsu.edu The reaction proceeds via an SN2 mechanism for primary and some secondary alkyl halides. siue.edumsu.edu

In reactions with carbonyl compounds, such as acid chlorides and anhydrides, amines act as nucleophiles to form amides. libretexts.org The initial step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon. libretexts.org

As an Organic Base:

The basicity of an amine refers to its ability to accept a proton. masterorganicchemistry.com this compound can act as a Brønsted-Lowry base, accepting a proton to form its conjugate acid. This property is crucial in many organic reactions where a base is required to deprotonate a substrate or neutralize an acidic byproduct.

For example, in elimination reactions, a sterically hindered amine base is often used to promote the formation of the less substituted alkene (Hofmann product). While this compound is not exceptionally bulky, its basicity can be utilized in various base-mediated transformations.

In photoredox catalysis, as discussed earlier, a tertiary amine can act as a sacrificial electron donor and its radical cation can be deprotonated by another molecule of the amine acting as a base. acs.org

The dual role of amines as both nucleophiles and bases can sometimes lead to competing reactions. The outcome of a reaction often depends on the specific substrate, electrophile, and reaction conditions. For instance, when reacting with an alkyl halide, an amine can either undergo substitution (acting as a nucleophile) or promote elimination (acting as a base). masterorganicchemistry.com

Computational Modeling for the Elucidation of Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving molecules like this compound. researchgate.net These methods allow for the in-silico exploration of reaction pathways, the characterization of transition states, and the calculation of thermodynamic and kinetic parameters, providing insights that are often difficult to obtain experimentally. mdpi.com

Elucidating Reaction Pathways:

By mapping the potential energy surface of a reaction, computational models can identify the most likely sequence of elementary steps that connect reactants to products. This includes the identification of intermediates and transition states. For example, in the study of SNAr reactions of substituted pyridines, DFT calculations can confirm the electrophilicity of different carbon atoms in the pyridine ring, thereby predicting the most favorable site for nucleophilic attack. researchgate.net

Characterizing Transition States:

The transition state is a high-energy, transient species that represents the energy barrier for a reaction. Locating and characterizing the geometry and energy of the transition state is crucial for understanding the reaction kinetics. Computational methods can calculate the activation energy (Ea) of a reaction, which is directly related to the reaction rate. For instance, DFT calculations have been used to determine the transition state energies for the N-nitrosation of various secondary amines, providing insights into their relative reactivity. researchgate.net

Predicting Thermodynamic and Kinetic Data:

Computational models can provide quantitative data on the thermodynamics and kinetics of a reaction. This includes calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, which determine the spontaneity and equilibrium position of a reaction. nih.gov Kinetic parameters such as rate constants can also be estimated using transition state theory.

Investigating Electronic and Steric Effects:

DFT calculations can be employed to analyze how the electronic and steric properties of reactants influence the reaction mechanism. For example, by systematically varying the substituents on a pyridine ring, one can computationally study their effect on the activation energy of a nucleophilic substitution reaction. researchgate.net Mulliken population analysis, which calculates the partial charges on each atom, can be used to assess the electrophilic character of different sites within a molecule. researchgate.net

The following table provides an overview of common computational methods and their applications in studying reaction mechanisms:

Computational MethodApplication in Mechanistic Studies
Density Functional Theory (DFT) Calculation of ground state and transition state geometries and energies, reaction pathways, thermodynamic properties, and electronic properties (e.g., atomic charges, HOMO/LUMO energies). researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT) Study of excited-state properties, relevant for understanding photochemical reactions and photoredox catalysis. acs.org
Molecular Dynamics (MD) Simulations Simulation of the time evolution of a molecular system, providing insights into the dynamic behavior of molecules, solvent effects, and conformational changes during a reaction. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats the reactive part of a large system with a high-level quantum mechanical method and the rest of the system with a more computationally efficient molecular mechanics method. Useful for studying enzymatic reactions or reactions in complex environments.

By combining experimental observations with computational modeling, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved, paving the way for the rational design of new synthetic methodologies.

Theoretical and Computational Chemistry of N,n Diethylpyridin 3 Amine

Electronic Structure and Bonding Analysis

Computational analysis is crucial for understanding the distribution of electrons and the nature of chemical bonds within N,N-diethylpyridin-3-amine. Techniques such as Molecular Orbital Theory and Natural Bond Orbital (NBO) analysis offer a detailed picture of the molecule's electronic framework.

Molecular Orbital (MO) Theory and HOMO-LUMO Interactions Molecular Orbital Theory describes the bonding in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For pyridine (B92270) derivatives, the HOMO is typically associated with the electron-rich regions, including the nitrogen lone pair and the π-system of the ring, while the LUMO is associated with the π* anti-bonding orbitals of the pyridine ring. The diethylamino substituent, being an electron-donating group, raises the energy of the HOMO, which can influence the molecule's reactivity towards electrophiles.

The table below illustrates typical donor-acceptor interactions that could be identified in a molecule like this compound through NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N-aminoπ* (C-C) pyridine ringHigh
LP (1) N-pyridineσ* (C-N) amino groupModerate
σ (C-H) ethylσ* (C-N) adjacentLow
Note: This table is illustrative. E(2) represents the stabilization energy associated with the electron delocalization.

Ground-State and Excited-State Calculations

Computational methods like Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), and Ab Initio methods are employed to calculate the properties of this compound in both its ground and excited electronic states.

Density Functional Theory (DFT) DFT is a widely used method for calculating the ground-state electronic structure of molecules. nih.govnih.gov It is effective for optimizing molecular geometries and predicting properties such as bond lengths, bond angles, and vibrational frequencies. nih.govniscpr.res.in For this compound, DFT calculations can accurately predict the pyramidal geometry of the amino nitrogen and the planarity of the pyridine ring. Different functionals, such as B3LYP, are often used in conjunction with basis sets like 6-31G(d,p) to balance computational cost and accuracy. niscpr.res.in

Time-Dependent Density Functional Theory (TDDFT) TDDFT is an extension of DFT used to investigate excited-state properties. mpg.deresearchgate.net It is a powerful tool for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. core.ac.ukrsc.orgresearchgate.net These calculations can identify the nature of the transitions, for instance, whether they are π-π* or n-π* transitions, which is crucial for understanding the molecule's photochemical behavior.

The following table shows hypothetical TDDFT calculation results for the primary electronic transitions.

TransitionExcitation Energy (eV)Oscillator Strength (f)
S0 → S14.50.02
S0 → S25.20.15
S0 → S35.80.08
Note: This data is representative of typical calculations for aromatic amines.

Ab Initio Methods Ab initio methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, especially for systems where DFT may be less reliable. researchgate.net These methods can serve as a benchmark for validating results obtained from DFT calculations. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

The biological activity and physical properties of flexible molecules like this compound derivatives are often dictated by their three-dimensional structure and conformational dynamics.

Conformational Analysis The N,N-diethylamino group attached to the pyridine ring is flexible, with multiple rotatable bonds. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states connecting them on the potential energy surface. This can be achieved by systematically rotating the key dihedral angles, such as the C-C and C-N bonds of the ethyl groups and the C-N bond connecting the substituent to the ring, and calculating the energy at each point. Such studies reveal the preferred spatial orientation of the diethylamino group relative to the pyridine ring, which can be influenced by steric hindrance and electronic effects. rsc.org

Applications of Quantum Mechanical Tunneling (QMT) and Non-Adiabatic Transition State Theory (NA-TST) to Amine Reactivity

Certain chemical reactions involving amines can exhibit behaviors that are not fully explained by classical transition state theory. Quantum mechanical phenomena and non-adiabatic effects can play a significant role.

Non-Adiabatic Transition State Theory (NA-TST) Chemical reactions typically occur on a single potential energy surface (the Born-Oppenheimer approximation). However, in some cases, particularly in photochemical reactions or reactions involving different electronic spin states, the system can transition between different electronic states. researchgate.netrsc.org These are known as non-adiabatic processes. nih.gov NA-TST is a theoretical framework used to calculate the rates of such reactions. wikipedia.org It modifies conventional transition state theory to account for the probability of "surface hopping" between potential energy surfaces, often near a point where the surfaces cross or come close in energy (a conical intersection or avoided crossing). wikipedia.orgresearchgate.net For amines, this can be relevant in understanding their photostability and the reaction pathways they undergo after absorbing light.

Predictive Modeling of Reactivity, Selectivity, and Regiochemistry

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions, including their rates (reactivity), the preferred product among several possibilities (selectivity), and the specific site of reaction on a molecule (regiochemistry).

Predictive models for this compound can be developed based on its calculated electronic properties. For instance, the regiochemistry of electrophilic aromatic substitution on the pyridine ring can be predicted by examining the distribution of electron density and the energies of the frontier molecular orbitals. The sites with the highest electron density or the largest HOMO coefficients are generally the most susceptible to attack by electrophiles. Similarly, the nucleophilicity of the two nitrogen atoms (the pyridine nitrogen and the amino nitrogen) can be compared by calculating their proton affinities or by analyzing the molecular electrostatic potential. pku.edu.cn

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate calculated molecular descriptors with experimentally observed reactivity for a series of related amine compounds. nih.gov These models can then be used to predict the reactivity of new, unsynthesized derivatives, accelerating the process of solvent or catalyst design. nih.govusp.org

Photophysical and Photochemical Research of N,n Diethylpyridin 3 Amine Systems

Excited State Dynamics and Non-Radiative Deactivation Pathways

Upon absorption of a photon, a molecule like N,N-diethylpyridin-3-amine is promoted to an electronically excited state. The subsequent fate of this excited molecule is governed by a series of dynamic processes that occur on timescales ranging from femtoseconds to milliseconds. The primary excited state formed is typically a locally excited (LE) π-π* state. However, in donor-acceptor systems, this state can rapidly evolve.

For analogous dimethyl aminopyridine molecules, studies have shown that the initially excited π-π* state can decay in approximately 100 femtoseconds into a charge transfer state. rsc.org This process often involves a twisting motion of the diethylamino group relative to the pyridine (B92270) ring, leading to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org This TICT state is a key intermediate that significantly influences the subsequent deactivation pathways.

The excited molecule can return to the ground state through several pathways, which can be either radiative (involving light emission) or non-radiative (heat dissipation). The primary non-radiative deactivation pathways include:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ → S₀). For some aminopyridines, IC through a conical intersection becomes a dominant decay channel at higher vibrational energies. rsc.org

Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S₁ → T₁). The efficiency of ISC is influenced by spin-orbit coupling and the energy gap between the singlet and triplet states. In many aminopyridines, ISC is a crucial step that populates the triplet manifold. rsc.orgaip.org

Table 1: Illustrative Excited State Lifetimes for Aminopyridine Derivatives This table presents typical data for related aminopyridine compounds to illustrate the concepts discussed, as specific data for this compound is not readily available.

CompoundExcited StateLifetimeDeactivation PathwayReference
2-Aminopyridine (B139424)S₁ (v=0)~1.5 nsIntersystem Crossing (ISC) rsc.org
3-AminopyridineS₁ (v=0)~0.4 nsIntersystem Crossing (ISC) rsc.org
4-(Dimethylamino)pyridineB* (LE state)Varies (ps scale)Charge Separation to TICT nih.gov
Protonated Dimethyl aminopyridineππ* (LE state)~100 fsDecay to TICT state rsc.org

Luminescence Properties: Advanced Fluorescence and Phosphorescence Spectroscopy

Luminescence is the emission of light from the excited state of a molecule and is divided into two main types: fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state). The donor-acceptor nature of this compound strongly influences its luminescence properties.

Fluorescence: The electron-donating diethylamino group and the electron-accepting pyridine ring promote the formation of an intramolecular charge transfer (ICT) excited state, which is often highly emissive. Many aminopyridine derivatives are known to be fluorescent. beilstein-journals.orgnih.govsciforum.net The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter. For example, 2-aminopyridine has a quantum yield of 64.3% in 1M H₂SO₄. edinst.com The position of the emission maximum (λem) is sensitive to the molecular structure and the environment. Some aminopyridines exhibit dual fluorescence, with emission from both the initial locally excited (LE) state and a more polar, charge-transfer (TICT) state. nih.gov

Phosphorescence: Following intersystem crossing (ISC) from the S₁ state, the molecule can populate the lowest triplet state (T₁). The radiative decay from this T₁ state to the S₀ ground state is known as phosphorescence. This process is "spin-forbidden," resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). For 2-, 3-, and 4-aminopyridine, phosphorescence has been observed in various solvents at 77°K, with evidence suggesting the lowest triplet state is of a π,π* character. aip.org The phosphorescence quantum yield and lifetime are highly dependent on the solvent, indicating that ISC efficiency can be strongly influenced by the molecular environment. aip.org

Table 2: Representative Luminescence Data for Phenyl-Substituted Aminopyridines in Ethanol (B145695) Data from related compounds are shown to exemplify typical values.

CompoundλA (nm)λex (nm)λem (nm)Quantum Yield (Φ)Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.34 nih.gov
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.44 nih.gov
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.31 nih.gov
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate2703904850.27 nih.gov

Mechanisms of Thermally Activated Delayed Fluorescence (TADF) and Reverse Intersystem Crossing (RISC)

The donor-acceptor structure of molecules like this compound is ideal for achieving a small ΔEST. The highest occupied molecular orbital (HOMO) is typically localized on the electron-donating amine group, while the lowest unoccupied molecular orbital (LUMO) is localized on the electron-accepting pyridine ring. This spatial separation of HOMO and LUMO reduces the exchange energy, leading to a small ΔEST. nih.gov

The TADF mechanism proceeds as follows:

Excitation: The molecule is excited from the ground state (S₀) to the first excited singlet state (S₁).

Intersystem Crossing (ISC): The molecule undergoes ISC from S₁ to the nearby T₁ state.

Reverse Intersystem Crossing (RISC): If ΔEST is small enough (typically < 0.2 eV), the molecule in the T₁ state can utilize thermal energy from its surroundings to undergo reverse intersystem crossing back to the S₁ state. rsc.org

Delayed Fluorescence: The repopulated S₁ state then decays radiatively to the S₀ state, emitting a photon. This fluorescence has a longer lifetime than prompt fluorescence because it originates from the long-lived triplet state population.

The rate of the RISC process (kRISC) is critical for efficient TADF. A fast kRISC minimizes the lifetime of triplet excitons, reducing potential degradation pathways and improving device efficiency. nih.gov Pyridine-based acceptors have been successfully used in designing TADF emitters with short delayed fluorescence lifetimes. rsc.org

Table 3: Photophysical Properties of Donor-Acceptor TADF Emitters with Acridine Donors and Triazine Acceptors This table showcases typical parameters for high-efficiency D-A type TADF molecules.

EmitterλPL (nm) in Doped FilmPLQY (%) in Doped FilmΔEST (eV)Delayed Lifetime (μs)Reference
TRZ-DDMAc51268.30.0810.32 rsc.orgresearchgate.net
TRZ-DDPAc51379.70.0710.37 rsc.orgresearchgate.net

Solvatochromism and Environmental Effects on the Photophysical Behavior of Pyridine-Amines

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. mdpi.com This effect arises from differential solvation of the ground and excited states of the molecule. For donor-acceptor molecules like this compound, the excited state generally has a larger dipole moment than the ground state due to intramolecular charge transfer (ICT).

In non-polar solvents, the absorption and emission spectra are observed at higher energies (shorter wavelengths). As the polarity of the solvent increases, it preferentially stabilizes the more polar excited state over the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a shift of the emission spectrum to lower energies, i.e., a longer wavelength. This is known as a bathochromic or red-shift. mdpi.com

The effect of the solvent on the electronic spectra can provide valuable information about the charge distribution in the excited state. In addition to polarity, specific interactions like hydrogen bonding can also play a significant role. Protic solvents (like ethanol or water) can form hydrogen bonds with the nitrogen atom of the pyridine ring, further influencing the energy levels and photophysical properties. Studies on 2-amino-3-cyanopyridine (B104079) derivatives have shown that as solvent polarity increases, a significant red-shift is observed in the fluorescence spectra. sciforum.net

Table 4: Illustrative Solvatochromic Effects on the Fluorescence of a 2-Amino-3-cyanopyridine Derivative

SolventPolarity (ET(30) kcal/mol)Emission Max (λem, nm)
Chloroform39.1388
Ethyl Acetate42.0395
Acetonitrile45.6400
N,N-Dimethylformamide43.2410
Ethanol51.9420
Dimethyl sulfoxide45.1437
Water63.1437
(Data conceptualized from trends reported in Ref. sciforum.net)

Two-Photon Absorption and Multi-Photon Excited Fluorescence Phenomena

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited state. wikipedia.org This requires a high flux of photons, typically provided by pulsed lasers. The energy of the two photons combined equals the energy of the electronic transition. A key advantage of 2PA is the use of lower-energy (longer-wavelength) light, which allows for deeper penetration into scattering media like biological tissue and reduces photodamage. utexas.edu

The probability of 2PA is proportional to the square of the incident light intensity. wikipedia.org This quadratic dependence confines the excitation to the focal point of the laser beam, providing intrinsic three-dimensional spatial resolution. Molecules with a donor-acceptor structure, which exhibit a significant change in dipole moment upon excitation, are often excellent candidates for 2PA. The intramolecular charge transfer character of this compound suggests it would be a promising scaffold for 2PA applications.

Table 5: Two-Photon Absorption Properties of Representative Photoinitiators This table provides 2PA data for common compounds to illustrate the range of cross-section values.

Compoundλmax (1PA) (nm)λmax (2PA) (nm)δmax (GM)Reference
Irgacure 184245, 275, 283~520~0.1 researchgate.net
Irgacure 369230, 325~680~1.3 researchgate.net
ITX258, 290, 382~740~1.0 researchgate.net
Irgacure OXE01240, 285~580~14 researchgate.net

Photoinduced Electron Transfer (PET) and Charge Separation Processes in this compound Conjugates

Photoinduced electron transfer (PET) is a fundamental process in which an electron moves from an electron donor to an electron acceptor upon photoexcitation. rsc.org In a molecular conjugate, this compound can serve as an efficient electron donor. When such a conjugate absorbs light, the this compound moiety can be excited, and if a suitable electron acceptor is covalently linked, an electron can be transferred from the excited aminopyridine to the acceptor.

This process results in a charge-separated state, D⁺-A⁻, where the aminopyridine unit is oxidized (becomes a radical cation) and the acceptor unit is reduced (becomes a radical anion). The efficiency and rate of PET are governed by factors such as the distance between the donor and acceptor, their relative orientation, the electronic coupling between them, and the Gibbs free energy change (ΔG°) of the reaction.

Charge separation is the initial step in many artificial photosynthetic systems and photocatalytic cycles. The lifetime of the charge-separated state is crucial; it must persist long enough for subsequent chemical reactions to occur before charge recombination (the return of the electron to the donor) takes place. Studies on model systems have demonstrated that light excitation of binuclear units can lead to sub-10 ns electron transfer to a coordinated pyridine molecule, forming a pyridine radical anion with a lifetime of hundreds of milliseconds. osti.gov This rectifying charge transfer behavior is a key design principle for creating efficient photosystems. osti.gov The kinetics of charge separation in systems like 4-(dimethylamino)pyridine have been studied using picosecond time-resolved fluorescence, revealing complex dynamics that depend on solvent polarity and proton-donating ability. nih.gov

Applications of N,n Diethylpyridin 3 Amine in Advanced Catalysis

N,N-Diethylpyridin-3-amine as a Ligand in Transition Metal Catalysis

While aminopyridines are a known class of ligands in transition metal chemistry, there is a lack of specific studies focusing on this compound. Its potential to coordinate with metal centers through either the pyridine (B92270) nitrogen or the lone pair on the diethylamino nitrogen has not been explored in the context of catalysis.

Design Principles for Ligand-Metal Interactions and Coordination Chemistry

There are no published reports detailing the coordination chemistry of this compound with transition metals. Consequently, data on its specific ligand-metal interactions, such as bond lengths, bond angles, coordination modes, and the electronic or steric effects of the 3-(diethylamino) substituent, are not available. General principles of coordination chemistry for other aminopyridine ligands have been studied, but these findings cannot be directly extrapolated to this specific molecule. vot.plmdpi.com

Elucidation of Catalytic Cycles and Characterization of Active Species

As there are no documented catalytic systems that utilize this compound as a ligand, no information exists on its role within a catalytic cycle. The characterization of any potential active species involving this ligand has not been performed, and therefore, no data from techniques such as X-ray crystallography or NMR spectroscopy are available for such complexes. mdpi.commdpi.com

N,n Diethylpyridin 3 Amine in Materials Science and Optoelectronics

Incorporation into Polymeric Materials and Networks

The functionalization of polymers with specific chemical moieties is a fundamental strategy for tailoring their physical and chemical properties. The incorporation of amine groups, such as N,N-diethylpyridin-3-amine, into polymer structures can significantly influence their characteristics, opening avenues for advanced material design.

Tailoring Material Properties through Amine Functionalization and Crosslinking

Furthermore, the pyridine (B92270) nitrogen can be utilized for various chemical modifications and crosslinking reactions. For instance, it can be quaternized to introduce positive charges along the polymer chain, creating ionomers with distinct mechanical and electrical properties. These charged groups can also serve as sites for ionic crosslinking, enhancing the thermal stability and mechanical strength of the material. While direct examples of crosslinking utilizing this compound are not extensively documented, the principles of amine-reactive crosslinking chemistry are well-established. For example, polyfunctional amines can be used to crosslink latex polymers, a process triggered by changes in pH. This suggests that polymers functionalized with this compound could potentially be crosslinked through reactions targeting the pyridine nitrogen or by utilizing its basicity to catalyze other crosslinking reactions.

The functionalization of polymers with amines can be achieved through various synthetic routes, including the polymerization of monomers containing the amine group or by post-polymerization modification where the amine moiety is grafted onto an existing polymer backbone.

Development of High Refractive Index Polymers (HRIPs) Utilizing Amine Structures

High refractive index polymers (HRIPs) are crucial materials for advanced optical applications, including lenses, optical films, and coatings for optoelectronic devices. The refractive index of a polymer is related to its molar refractivity and molar volume. Incorporating atoms or functional groups with high molar refractivity is a common strategy to increase the refractive index.

Nitrogen-containing heterocyclic compounds, such as pyridine, are known to contribute to a higher refractive index. Computational studies and machine learning approaches for designing HRIPs have indicated that nitrogen-containing substituents can lead to polymers with high refractive indices. The presence of the aromatic pyridine ring and the electron-rich diethylamino group in this compound suggests its potential as a building block for HRIPs.

While specific polymers incorporating this compound for this purpose are not widely reported, the principle is supported by research on related structures. For instance, hybrid materials composed of bipyridine-modified silsesquioxane and lanthanoid cations have been shown to exhibit high refractive indices. This demonstrates the effectiveness of pyridine-containing moieties in enhancing the optical properties of materials. Therefore, the synthesis of monomers based on this compound for subsequent polymerization could yield novel HRIPs with tailored optical characteristics.

Design of Functional Materials for Advanced Optoelectronic Devices

The unique electronic properties of this compound make it an interesting candidate for the design of functional materials for optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The combination of the electron-donating diethylamino group and the electron-accepting pyridine ring gives the molecule a degree of intramolecular charge transfer character.

A significant area of interest is the use of tertiary amines as n-type dopants for organic semiconductors. Research has shown that tethering tertiary amine groups to electron-deficient molecular cores can be an effective strategy for generating free electron carriers in the solid state. This n-doping is crucial for improving the performance of many organic electronic devices by enhancing electron injection and transport. The electron-rich nature of the diethylamino group in this compound suggests its potential to function as an n-type dopant when blended with or covalently attached to a host semiconductor material.

Furthermore, pyridine derivatives are often used in the charge transport layers of optoelectronic devices. The pyridine nitrogen can coordinate with metal cathodes to improve electron injection efficiency in OLEDs. The incorporation of this compound into polymers or as a small molecule in these layers could therefore be a viable strategy to enhance device performance.

Self-Assembly and Supramolecular Materials based on Amine Derivatives

Self-assembly is a powerful bottom-up approach for the construction of well-defined nanostructures and functional materials. The pyridine moiety is a versatile building block in supramolecular chemistry due to the ability of its nitrogen atom to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and halogen bonding.

The pyridine nitrogen of this compound can act as a ligand for metal ions, leading to the formation of coordination-driven self-assembled structures such as metallacycles and coordination polymers. The geometry and electronic properties of these supramolecular assemblies can be tuned by the choice of the metal ion and the design of the organic ligand.

Moreover, dative boron-nitrogen bonds have been utilized as a binding motif in structural supramolecular chemistry. Pyridyl ligands can react with boronic esters to form crystalline two-dimensional polymers and gels. The presence of the diethylamino group on the pyridine ring in this compound could influence the electronic properties of the pyridine nitrogen and, consequently, the strength and nature of these dative bonds, offering a way to modulate the properties of the resulting supramolecular materials.

The table below provides a summary of the potential applications of this compound in materials science and optoelectronics based on the functionalities of its constituent groups.

Functional GroupPotential ApplicationRationale
Tertiary AmineCrosslinking, n-type dopingCan act as a catalyst or reactive site for crosslinking; electron-donating nature allows for n-doping of organic semiconductors.
Pyridine RingHigh Refractive Index, Metal CoordinationAromatic, nitrogen-containing heterocycle contributes to high molar refractivity; nitrogen atom acts as a ligand for self-assembly.
Diethylamino GroupProperty ModificationElectron-donating group influences electronic properties and solubility.

Supramolecular Chemistry Involving N,n Diethylpyridin 3 Amine and Analogues

Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule to a larger "host" molecule. This recognition is driven by a combination of non-covalent interactions, leading to the formation of a structurally well-defined host-guest complex. In systems involving N,N-diethylpyridin-3-amine analogues, the pyridine (B92270) and amine moieties are key to orchestrating these recognition events.

The stability and selectivity of host-guest complexes are dictated by a variety of non-covalent interactions. These forces are weaker than covalent bonds but act cooperatively to create stable supramolecular assemblies. nih.gov

Van der Waals Forces : These are the weakest intermolecular forces and include London dispersion forces, which arise from temporary fluctuations in electron density. libretexts.org In aromatic systems like pyridine, these forces are significant and contribute to the stability of stacked structures. nih.govresearchgate.net The alkyl chains of the diethylamino group also participate in van der Waals interactions, influencing the packing and conformation of molecules in the solid state or in solution.

Electrostatic and Ion-Dipole Interactions : Significant electrostatic interactions occur between molecules with permanent charges or dipoles. The pyridine ring possesses a dipole moment, which allows it to interact with ions or other polar molecules. nih.gov In the presence of metal cations, strong ion-dipole interactions can occur between the metal and the lone pair of the pyridine nitrogen, forming coordination complexes that are fundamental to many self-assembled structures. rsc.orgbohrium.comrsc.org

π-π Stacking : Aromatic rings, such as the pyridine ring in this compound, can interact through π-π stacking. rsc.org This interaction involves the face-to-face or offset stacking of the rings and is driven by a combination of electrostatic and van der Waals forces. nih.gov These interactions are critical in stabilizing the three-dimensional structure of many supramolecular systems. researchgate.net

Table 1: Key Non-Covalent Interactions in Supramolecular Systems

Interaction Type Description Role in Pyridine-Amine Systems Relative Strength
Hydrogen Bonding Interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. The pyridine nitrogen and tertiary amine nitrogen can act as H-bond acceptors. Moderate
Van der Waals Forces Weak forces arising from temporary or permanent dipoles, including London dispersion forces. libretexts.org Important for overall packing and interactions involving alkyl groups and aromatic rings. nih.gov Weak
Ion-Dipole Interactions Electrostatic attraction between an ion and a neutral molecule with a dipole. Key for the coordination of metal ions to the pyridine nitrogen. rsc.org Strong
π-π Stacking Attractive interaction between the π-systems of aromatic rings. Stabilizes assemblies of pyridine-containing molecules through ring stacking. nih.gov Weak to Moderate

The principles of molecular recognition are used to design host molecules, such as macrocycles or molecular cages, that can selectively bind specific guests. Polyamide and polyamine macrocycles have been extensively studied for their ability to bind various anions and other guests. nih.govacs.org The design of these hosts often incorporates pyridine units to create a pre-organized cavity suitable for guest binding.

Research has demonstrated the design of macrocycles that show selective binding for certain anions, where the affinity is influenced by the macrocycle's conformation and the nature of its amine functionalities (secondary vs. tertiary). nih.govacs.org In some systems, pyridine-based receptors have been shown to effectively bind monosaccharides with high selectivity. nih.gov The encapsulation of guest molecules within larger host structures can alter their properties and reactivity. rsc.org For instance, metal-organic cages (MOCs) containing pyridine-based ligands can encapsulate guests like fullerenes or even stabilize reactive species by protecting them from the bulk solvent. nih.govacs.org The binding of pyridine itself has been achieved using supramolecular organic frameworks, highlighting the potential for these systems to recognize and sequester specific molecules. nih.gov

Table 2: Examples of Host-Guest Systems Involving Pyridine or Amine Moieties

Host Type Guest Type Key Interactions Reference
Polyamide/Amine Macrocycle Anions (e.g., HSO₄⁻) Hydrogen bonding, Electrostatic nih.gov
Pyridine-based Acyclic Receptor Monosaccharides Hydrogen bonding nih.gov
Metal-Organic Cage (MOC) Fullerenes (C₆₀) Van der Waals, π-π stacking acs.org
Cucurbit acs.orguril Framework Pyridine Host-guest encapsulation nih.gov
Porphyrin-based Receptor Pyridine, Imidazole Coordination, π-π stacking nih.gov

Self-Assembly of this compound-Containing Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules containing pyridine and amine groups are excellent candidates for building blocks in self-assembly because they offer multiple interaction sites. The pyridine group, in particular, is widely used as a ligand that coordinates to metal ions, driving the formation of discrete, well-defined supramolecular structures such as cages, rings, and polymers. acs.orgrsc.org

For example, bis(1,2,3-triazolyl)pyridine motifs have been incorporated into macrocycles that self-assemble with transition metal ions to form larger complexes. rsc.org Similarly, spontaneous self-assembly between building blocks like R₃Sn⁺ ions and [-Fe(CN)₆]³⁻ can create three-dimensional supramolecular complexes capable of encapsulating pyridine derivative guest molecules. researchgate.net The resulting architecture is stabilized by a network of cooperative interactions, including hydrogen bonding and π-stacking, which link the individual components into a cohesive, three-dimensional lattice. rsc.org

Stimuli-Responsive Supramolecular Systems and their Chemical Triggers

Stimuli-responsive materials can change their properties in response to external triggers. Supramolecular systems are particularly well-suited for this purpose because the weak, non-covalent bonds that hold them together can be easily disrupted or reconfigured with a small input of energy. nih.gov

Chemical triggers are a common stimulus for these systems. For pyridine-containing assemblies, a change in pH is an effective trigger. The nitrogen atom on the pyridine ring can be protonated in acidic conditions, which alters its electronic properties and hydrogen-bonding capabilities, potentially leading to the disassembly of the supramolecular structure. nih.gov This principle has been used to create stimuli-responsive gels based on pyridyl-N-oxide amides, where the gelation state can be turned "ON" or "OFF" by the addition of specific cations or anions that interact with the gelator molecules. nih.gov Similarly, the stability of some pyridine-based metal-organic cages is sensitive to the presence of acids or competing nucleophiles, which can be used to control the assembly and disassembly of the cage. nih.gov

Applications in Advanced Sensing Technologies and Interface Engineering Based on Chemical Principles

The specific recognition and binding capabilities of supramolecular systems form the basis for advanced chemical sensors. Host molecules can be designed to selectively bind a target analyte (guest), producing a measurable signal upon binding. Pyridine derivatives are frequently incorporated into fluorescent chemosensors. mdpi.com For example, a pyridine-constrained ligand was developed as a highly selective and reversible fluorescent sensor for Zn²⁺ ions, where the binding event leads to a significant enhancement in fluorescence. tandfonline.com

This concept extends to interface engineering, where host molecules are immobilized on a surface to create a sensor device. Supramolecular biosensors have been developed based on electropolymerized films modified with cyclodextrin hosts. rsc.org These surfaces can then capture guest molecules through host-guest interactions, allowing for the detection of specific antibodies or other biomolecules. Organic field-effect transistors (OFETs) have also been used as platforms for amine detection, demonstrating high sensitivity to various alkylamines. mdpi.com The coordination properties of pyridine groups within metal-organic frameworks (MOFs) can also be harnessed for electrocatalytic and sensing applications. researchgate.net

Table 3: Supramolecular Sensing Systems Based on Pyridine/Amine Analogues

Sensor Type Analyte Principle of Detection Reference
Fluorescent Chemosensor Metal Cations (e.g., Zn²⁺, Cr²⁺, Hg²⁺) Chelation-enhanced fluorescence upon ion binding. mdpi.comtandfonline.com mdpi.comtandfonline.com
Supramolecular Organic Framework Pyridine Vapor Fluorescence quenching or enhancement upon encapsulation. nih.gov nih.gov
Organic Field-Effect Transistor (OFET) Alkylamines, Ammonia Change in electrical characteristics of the semiconductor upon analyte adsorption. mdpi.com mdpi.com
Electropolymerized Surface Antibodies Host-guest interaction on a modified electrode surface for amperometric detection. rsc.org rsc.org

Future Research Directions and Unexplored Avenues for N,n Diethylpyridin 3 Amine

Integration of N,N-Diethylpyridin-3-amine into Multicomponent Systems for Synergistic Effects

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. The incorporation of this compound into MCRs could unlock novel synthetic pathways. Future research could explore its role as a basic catalyst or a reactive component in established MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Mannich reaction.

The potential for synergistic catalysis, where this compound works in concert with another catalyst to achieve a transformation not possible with either catalyst alone, is a particularly exciting prospect. For instance, it could be paired with a transition metal catalyst, where the pyridine derivative acts as a ligand that modulates the metal's reactivity and selectivity. Research in this area would involve screening various catalyst combinations for a range of organic transformations.

Potential MCRs for this compoundPossible Role of this compoundExpected Synergistic Effect
Ugi ReactionBasic componentEnhanced reaction rates and yields
Passerini ReactionNucleophilic catalystAccess to novel α-acyloxy carboxamides
Biginelli ReactionCatalyst/BaseImproved synthesis of dihydropyrimidinones

Exploration of Novel Reactivity Modes and Undiscovered Catalytic Cycles

The nucleophilic character of the nitrogen atom in the diethylamino group, combined with the electronic properties of the pyridine ring, suggests that this compound could participate in a variety of catalytic cycles beyond simple base catalysis. Inspired by the well-documented catalytic activity of 4-(dimethylamino)pyridine (DMAP), researchers could investigate analogous acyl-transfer catalysis mediated by this compound.

Furthermore, the potential for this compound to engage in unconventional bonding modes, such as acting as a bidentate ligand through both the pyridine and the amino nitrogens in organometallic complexes, warrants investigation. The exploration of its reactivity in photoredox catalysis is another promising avenue. The pyridine moiety could potentially act as a photosensitizer or a redox mediator, opening up new reaction pathways for radical-based transformations.

Advanced Computational Predictions to Guide Experimental Design and Verification

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules. In the context of this compound, DFT calculations can provide valuable insights into its electronic structure, nucleophilicity, and proton affinity. ias.ac.inresearcher.life Such studies can help in predicting its catalytic activity and in designing experiments to test these predictions.

For example, computational modeling could be used to:

Calculate the energy barriers for different proposed catalytic cycles, identifying the most plausible reaction pathways.

Predict the stability of intermediates and transition states in reactions involving this compound.

Simulate the interaction of this compound with various substrates and catalysts to guide the design of new multicomponent reactions.

These computational predictions would significantly streamline the experimental workflow, allowing researchers to focus on the most promising avenues for discovery.

Development of Sustainable Synthesis and Application Methodologies for Pyridine-Amine Chemistry

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the development of sustainable methods for its synthesis and application. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. ijarsct.co.inresearchgate.netresearchgate.net

One area of focus could be the development of catalytic methods for the synthesis of this compound itself, moving away from traditional multi-step procedures that often generate significant waste. For instance, exploring direct amination of 3-halopyridines or C-H activation/amination of pyridine could provide more sustainable synthetic routes.

In terms of applications, employing this compound in aqueous media or under solvent-free conditions would enhance the green credentials of the processes in which it is used. The immobilization of this compound on solid supports to create heterogeneous catalysts is another promising strategy for improving its recyclability and reducing its environmental impact.

Green Chemistry ApproachApplication to this compoundPotential Benefits
Use of Renewable FeedstocksSynthesis from bio-based precursorsReduced reliance on fossil fuels
Catalytic SynthesisDirect C-N bond formation methodsHigher atom economy, less waste
Green SolventsReactions in water, ionic liquids, or supercritical fluidsReduced use of volatile organic compounds
HeterogenizationImmobilization on solid supportsCatalyst recyclability, simplified product purification

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and contribute to the advancement of organic chemistry in a sustainable and innovative manner.

Q & A

Q. Key Conditions :

  • Catalyst: Pd(OAc)₂ (for high yield) or CuBr (cost-effective).
  • Base: Cs₂CO₃ (enhances nucleophilicity).
  • Solvent: Toluene (for Pd) or DMF (for Cu).

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions on the pyridine ring. For example:
    • Pyridine protons resonate at δ 7.0–8.5 ppm.
    • Diethylamino groups show signals at δ 1.2–1.4 ppm (CH₃) and δ 3.2–3.5 ppm (CH₂) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 165.136) and rule out impurities .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., N,N-dimethylpyridin-3-amine) to validate assignments .

Advanced: How can researchers resolve contradictory data between computational predictions and experimental results in structural analysis?

Methodological Answer:
Contradictions often arise in electronic structure predictions (e.g., DFT vs. observed NMR shifts). Solutions include:

  • X-Ray Crystallography : Resolve ambiguity by determining the crystal structure .
  • DFT Refinement : Adjust computational parameters (e.g., solvent effects, hybrid functionals like B3LYP) to better match experimental spectra .
  • Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) and mass spectrometry .

Advanced: What methodological approaches optimize reaction yields in multi-step syntheses involving this compound intermediates?

Methodological Answer:

  • Design of Experiments (DOE) : Systematically vary catalysts (Pd vs. Cu), solvents (DMF vs. dioxane), and temperatures to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to pinpoint rate-limiting steps (e.g., slow amination in sterically hindered systems) .
  • Intermediate Purification : Use flash chromatography or recrystallization to isolate high-purity intermediates before subsequent steps .

Case Study : In a palladium-catalyzed reaction, replacing Cs₂CO₃ with NaOtBu increased yield from 50% to 85% by reducing side reactions .

Advanced: How can binding interactions between this compound derivatives and biological targets be systematically evaluated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use software like AutoDock to predict binding modes and guide structural modifications for enhanced activity .

Advanced: What strategies elucidate reaction mechanisms for palladium-catalyzed amination of chloro-pyridine precursors?

Methodological Answer:

  • Isotopic Labeling : Track nitrogen sources (e.g., ¹⁵N-labeled diethylamine) using MS/NMR to confirm bond formation pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Intermediate Trapping : Use low-temperature NMR to detect Pd-amine complexes or oxidative addition intermediates .

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